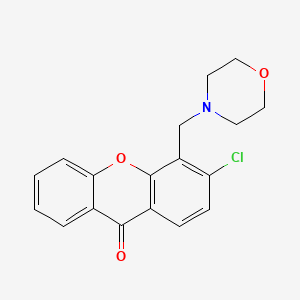
Xanthen-9-one, 3-chloro-4-morpholinomethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Xanthen-9-one, 3-chloro-4-morpholinomethyl- is a synthetic compound belonging to the xanthone family. Xanthones are oxygen-containing heterocyclic compounds known for their diverse biological activities. The compound’s structure includes a xanthone core with a chloro and morpholinomethyl substituent, which contributes to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Xanthen-9-one, 3-chloro-4-morpholinomethyl- typically involves the classical condensation of a salicylic acid with a phenol derivative. This reaction can be carried out under various conditions, including the use of acetic anhydride as a dehydrating agent . Another approach involves the reaction of an aryl aldehyde with a phenol derivative . These methods have been optimized over the years to improve yield and reaction efficiency.
Industrial Production Methods
Industrial production of xanthone derivatives, including Xanthen-9-one, 3-chloro-4-morpholinomethyl-, often employs large-scale organic synthesis techniques. These methods may involve the use of catalysts such as ytterbium, palladium, or copper to facilitate the reaction . Microwave heating has also been explored to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
Xanthen-9-one, 3-chloro-4-morpholinomethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the xanthone core to xanthene derivatives.
Substitution: The chloro and morpholinomethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. Substitution reactions often require nucleophiles such as amines or thiols under basic conditions .
Major Products
The major products formed from these reactions include various substituted xanthones and xanthenes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Xanthen-9-one, 3-chloro-4-morpholinomethyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Xanthen-9-one, 3-chloro-4-morpholinomethyl- involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to modulate biological responses by binding to specific enzymes or receptors. For example, it may inhibit the release of histamine and leukotrienes from white blood cells, contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Xanthone: The parent compound with a simpler structure.
Azaxanthones: Xanthone derivatives with nitrogen atoms in the aromatic ring, known for their enhanced biological activities.
Acridones: Similar to xanthones but with different chromophoric properties and solubility profiles.
Uniqueness
Xanthen-9-one, 3-chloro-4-morpholinomethyl- stands out due to its specific substituents, which confer unique chemical and biological properties. The presence of the chloro and morpholinomethyl groups enhances its reactivity and potential therapeutic applications compared to other xanthone derivatives .
Properties
CAS No. |
43159-89-3 |
|---|---|
Molecular Formula |
C18H16ClNO3 |
Molecular Weight |
329.8 g/mol |
IUPAC Name |
3-chloro-4-(morpholin-4-ylmethyl)xanthen-9-one |
InChI |
InChI=1S/C18H16ClNO3/c19-15-6-5-13-17(21)12-3-1-2-4-16(12)23-18(13)14(15)11-20-7-9-22-10-8-20/h1-6H,7-11H2 |
InChI Key |
JVHBRNGIVSZXEC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=C(C=CC3=C2OC4=CC=CC=C4C3=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















